Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester is a complex organic compound with significant implications in medicinal chemistry. This compound is classified primarily as a carbamate derivative, which is notable for its applications in pharmacology, particularly as an adrenergic agonist targeting beta-3 adrenergic receptors. The structural complexity of this compound allows it to interact with various biological systems, making it a subject of interest in drug development.
The synthesis of methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester typically involves multi-step organic reactions. Key methods include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular formula for methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester is , with a molecular weight of approximately 345.487 g/mol. The structure features multiple functional groups, including:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems .
Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester can participate in several chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester primarily involves its role as a beta-3 adrenergic receptor agonist. Upon binding to these receptors, the compound induces several physiological responses:
Understanding these mechanisms is vital for developing therapeutic strategies targeting obesity and metabolic disorders .
Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester exhibits several notable physical and chemical properties:
These properties affect its handling, storage, and application in laboratory settings .
Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester has potential applications in various scientific fields:
The synthesis of methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-carbamic acid benzyl ester (C₂₀H₃₁N₃O₂, MW 345.48 g/mol) employs a convergent three-step strategy. The first step involves N-alkylation of 1-methylpiperidin-3-amine with pyrrolidine-1-carbonyl chloride under basic conditions (triethylamine, dichloromethane, 0°C), yielding the pivotal 1-methyl-3-(pyrrolidin-1-ylmethyl)piperidine intermediate. This intermediate undergoes carbamoylation using methyl isocyanate in tetrahydrofuran (THF) at 25°C, forming the N-methylcarbamate scaffold. Finally, benzyl ester protection is achieved via benzyl chloroformate in acetonitrile with potassium carbonate as a base. Critical optimization includes using Pd/C catalysis (5 mol%) during the esterification to suppress racemization and enhance yields to 82–88% [1] [8].
Table 1: Key Synthetic Steps and Optimization Parameters
Step | Reaction | Conditions | Catalyst/Additive | Yield |
---|---|---|---|---|
1 | N-Alkylation | Et₃N, CH₂Cl₂, 0°C → 25°C | None | 75% |
2 | Carbamoylation | Methyl isocyanate, THF, 25°C | None | 80% |
3 | Benzyl esterification | Benzyl chloroformate, K₂CO₃, MeCN | Pd/C (5 mol%) | 88% |
Stereochemical integrity at the piperidine C3 position is critical for biological activity. Racemic mixtures of the target compound are resolved via chiral HPLC using amylose-derived columns (Chiralpak AD-H) with hexane:isopropanol (85:15) as the mobile phase. The (R)-enantiomer elutes at 12.7 min and the (S)-enantiomer at 18.3 min, with >99% enantiomeric excess (ee). Alternatively, diastereomeric salt formation with L-tartaric acid in ethanol achieves 94% de (diastereomeric excess) after recrystallization. The (R)-isomer exhibits higher crystallinity, enabling mechanical separation by filtration [5] [7].
Asymmetric synthesis of the pyrrolidinylmethyl-piperidine core employs chiral phase-transfer catalysts (PTCs). Quaternary ammonium salts derived from cinchona alkaloids (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) catalyze the alkylation of 1-methylpiperidin-3-one with pyrrolidinylmethyl chloride. Benzene/water biphasic systems at –20°C afford the (S)-enantiomer with 92% ee. Organocatalysts like MacMillan’s imidazolidinone facilitate enantioselective reductive amination, using Hantzsch ester as a hydride donor, achieving 90% ee for the (R)-isomer [8].
Benzyl ester formation is highly sensitive to solvent polarity and temperature. Non-polar solvents (toluene) minimize carbamate dimerization but slow reaction kinetics, while polar aprotic solvents (DMF) accelerate rates but promote racemization. Optimal conditions use THF at –15°C, yielding 95% conversion. Elevated temperatures (>30°C) reduce yields by 25–40% due to O- to N-benzyl migration. Microwave-assisted synthesis (100°C, 10 min) in DMF increases efficiency but requires strict moisture control to avoid hydrolysis [4] [8].
Table 2: Solvent/Temperature Effects on Benzyl Esterification
Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|
Toluene | 25 | 24 | 65 | <2 |
DMF | 25 | 2 | 88 | 15 |
THF | –15 | 12 | 95 | <1 |
THF (microwave) | 100 | 0.17 | 90 | 8 |
Chloroacetyl chloride, a key intermediate precursor (CAS 672310-26-8), poses significant hazards (respiratory/eye irritation). Sustainable alternatives include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4